methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate is an organic compound with a molecular formula of C11H15NO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the amino group can be introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
933471-46-6 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
DOYKYXMRPXMHLZ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
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